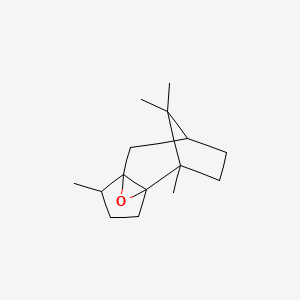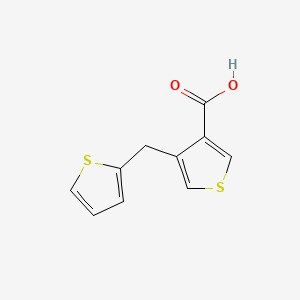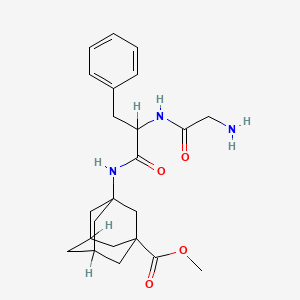
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate is a complex organic compound that features a unique adamantane core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a carboxylate group, followed by the introduction of the aminoacetyl and phenylpropanoyl groups through amide bond formation. Common reagents used in these steps include carboxylic acids, amines, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may offer potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are used as antiviral agents.
Other similar compounds: include various amino acid derivatives and peptide mimetics that feature similar functional groups and structural motifs.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane core with aminoacetyl and phenylpropanoyl groups, which may confer unique biological and chemical properties not found in other compounds.
属性
CAS 编号 |
80110-39-0 |
|---|---|
分子式 |
C23H31N3O4 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
methyl 3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]adamantane-1-carboxylate |
InChI |
InChI=1S/C23H31N3O4/c1-30-21(29)22-9-16-7-17(10-22)12-23(11-16,14-22)26-20(28)18(25-19(27)13-24)8-15-5-3-2-4-6-15/h2-6,16-18H,7-14,24H2,1H3,(H,25,27)(H,26,28) |
InChI 键 |
YQNDVKPSYXMQOJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


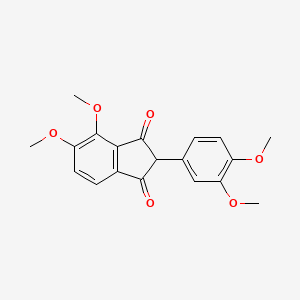
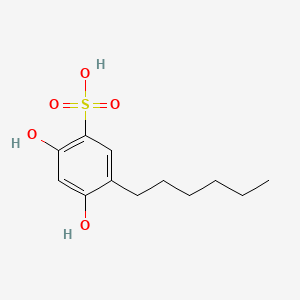
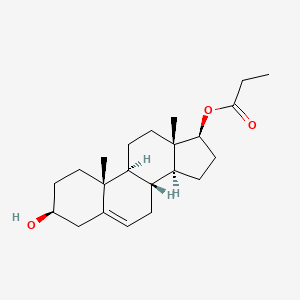
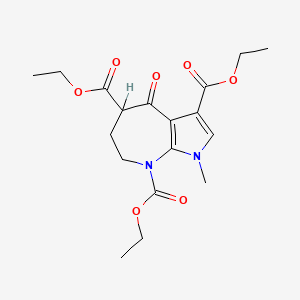
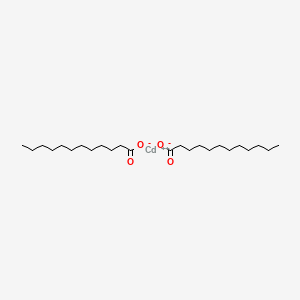

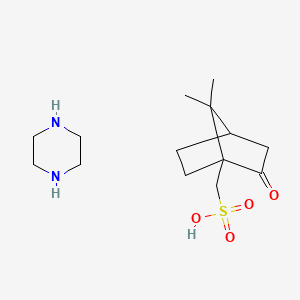
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
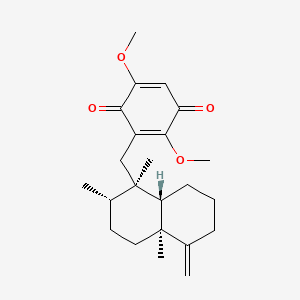
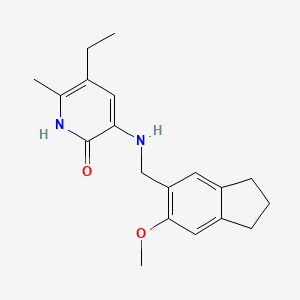
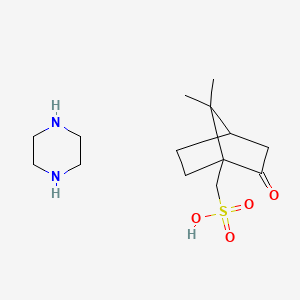
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
